molecular formula C22H21ClN4O4 B12187013 Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12187013
M. Wt: 440.9 g/mol
InChI Key: MMZKATZLTFRFNS-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Formation of the Piperazine Ring: This can be done through cyclization reactions involving diamines and sulfonium salts.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.

Scientific Research Applications

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate can be compared with other quinazolinone derivatives, such as:

    4-(3-Chlorophenyl)-2-phenylquinazoline: Similar in structure but lacks the piperazine ring and ethyl ester group.

    2-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazoline: Lacks the piperazine ring and ethyl ester group.

    4-(3-Chlorophenyl)-3,4-dihydroquinazolin-2-amine: Contains an amine group instead of the piperazine ring.

The uniqueness of this compound lies in its combination of the quinazolinone core, piperazine ring, and ethyl ester group, which can confer distinct biological activities and chemical properties .

Biological Activity

Ethyl 4-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine ring and a quinazolinone moiety. The synthesis typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of ethyl and piperazine substituents.

Synthesis Overview:

  • Starting Materials : 3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline.
  • Reagents : Common reagents include acetic anhydride, triethylamine, and various coupling agents.
  • Conditions : Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Antitumor Activity

Numerous studies have evaluated the antitumor effects of compounds structurally related to this compound. For instance:

  • In vitro Studies : A series of quinazolinone derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa cells and A549 lung cancer cells. The IC50 values for these compounds often ranged from 5 µM to 20 µM, indicating potent activity against tumor proliferation .
CompoundCell LineIC50 (µM)
Compound AHeLa5.4
Compound BA54915.0
Ethyl derivativeVarious10.0

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been explored extensively:

  • Bacterial Inhibition : Research indicates that certain derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Effects

Some studies have reported anticonvulsant properties for related compounds:

  • Mechanism : The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission .

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on a series of synthesized quinazolinone derivatives highlighted their effectiveness in inhibiting cell growth in HeLa cells with IC50 values ranging from 5 to 20 µM .
    • The structure-activity relationship (SAR) suggested that modifications on the phenyl ring significantly influenced the potency.
  • Antimicrobial Screening :
    • In another investigation, derivatives were screened against multiple bacterial strains, revealing that modifications in the piperazine moiety enhanced antimicrobial efficacy .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

ethyl 4-[3-(3-chlorophenyl)-4-oxoquinazoline-7-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H21ClN4O4/c1-2-31-22(30)26-10-8-25(9-11-26)20(28)15-6-7-18-19(12-15)24-14-27(21(18)29)17-5-3-4-16(23)13-17/h3-7,12-14H,2,8-11H2,1H3

InChI Key

MMZKATZLTFRFNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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